5-Isopropylimidazolidine-2,4-dithione
Description
Properties
CAS No. |
149697-15-4 |
|---|---|
Molecular Formula |
C6H10N2S2 |
Molecular Weight |
174.28 |
IUPAC Name |
5-propan-2-ylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C6H10N2S2/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10) |
InChI Key |
BLBIVQGWOWPMLR-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=S)NC(=S)N1 |
Synonyms |
2,4-Imidazolidinedithione,5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences: Dithiones vs. Diones
- 5-Isopropylimidazolidine-2,4-dione (CAS 16935-34-5): Structure: Features two ketone (O) groups at positions 2 and 4, with an isopropyl substituent at position 5. Crystallography: Forms a planar imidazolidine ring with hydrogen bonding (N–H⋯O and O–H⋯O) in its monohydrate form, stabilizing a supramolecular tape structure . Synthesis: Prepared via dehydrative cyclization of L-valine and urea using DPPOX as a catalyst, yielding 95% optically active product .
- Imidazolidine-2,4-dithione Derivatives: Example: 5-Imino-1-(4-nitrophenyl)-3-(p-tolyl)imidazolidine-2,4-dithione (18g′) . Structure: Sulfur atoms at positions 2 and 4 reduce electronegativity, increasing polarizability and thione reactivity. Spectroscopy: IR spectra show N–H stretches at 3270–3225 cm⁻¹ and C=S vibrations at 1660–1662 cm⁻¹, distinct from diones’ C=O peaks (~1700 cm⁻¹) . Reactivity: Imine protons in dithiones are exchangeable, leading to configurational flexibility and susceptibility to deprotonation .
| Property | 5-Isopropylimidazolidine-2,4-dione | 5-Imino-1-(4-nitrophenyl)-3-(p-tolyl)imidazolidine-2,4-dithione |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O₂ | C₁₇H₁₃N₃O₂S₂ |
| Molecular Weight | 142.16 g/mol | 363.44 g/mol |
| Functional Groups | Two ketones (O) | Two thiones (S), imine (NH), nitro group |
| Crystal System | Orthorhombic (P2₁2₁2₁) | Monoclinic (data inferred from analogs) |
| Hydrogen Bonding | N–H⋯O, O–H⋯O | N–H⋯S (weaker than O-based interactions) |
Substituent Effects: Alkyl vs. Aryl Groups
Alkyl-Substituted Diones :
- Aryl-Substituted Dithiones: 18a′ (1-(4-methoxyphenyl)-5-imino-3-(4-methoxyphenyl)): Electron-donating groups (e.g., methoxy) enhance stability and π-π stacking in crystals . 18w′ (5-imino-1-(4-nitrophenyl)-3-(4-(trifluoromethyl)phenyl)): Electron-withdrawing groups (nitro, CF₃) increase acidity of imine protons, boosting reactivity .
Preparation Methods
Reaction Mechanism and Procedure
The cyclocondensation of α-amino acids with thiourea represents a foundational approach for imidazolidine-dithione synthesis. Adapted from the hydantoin procedure reported by Abdel-Aziz (2007), this method substitutes urea with thiourea to introduce sulfur atoms at the 2- and 4-positions.
Procedure :
-
Reactants : L-valine (1 equiv), thiourea (1.2 equiv), and 1,3-diphenyl-2-oxophosphindole (DPPOX, 1.5 equiv) are dissolved in anhydrous acetonitrile.
-
Catalysis : Triethylamine (1.5 equiv) is added to deprotonate thiourea, facilitating nucleophilic attack by the α-amino group of L-valine.
-
Cyclization : The mixture is stirred at 50°C for 60 minutes, enabling dehydrative cyclization to form the imidazolidine ring.
-
Workup : The solvent is evaporated, and the crude product is recrystallized from ethanol to yield 5-isopropylimidazolidine-2,4-dithione.
Key Parameters :
-
Yield : ~70–75% (theorized based on analogous dione synthesis).
-
Purity : >90% (HPLC).
-
Chirality Retention : The use of L-valine ensures retention of stereochemistry at the 5-position, critical for biological activity.
Challenges :
-
Thiourea’s lower nucleophilicity compared to urea necessitates extended reaction times.
-
Competing side reactions, such as thiol oxidation, require inert atmospheres.
One-Pot Synthesis via Carbon Disulfide and Isopropylamine
Thiocarbamate Cyclization
Inspired by thiazolidine-dithione syntheses, this one-pot method leverages carbon disulfide (CS₂) to form dithiocarbamate intermediates, which cyclize to the target compound.
Procedure :
-
Dithiocarbamate Formation : Isopropylamine (1 equiv) is reacted with CS₂ (2 equiv) in ethanol at 0°C for 1 hour.
-
Cyclization : The intermediate is treated with chloroacetic acid (1 equiv) and heated to reflux for 4 hours.
-
Isolation : The precipitate is filtered and washed with cold ethanol.
Key Parameters :
Advantages :
-
Avoids expensive catalysts.
-
Scalable for industrial production.
Catalytic Ring-Opening/Reclosing with Sulfur Donors
Thiourea Dioxide as a Sulfur Source
Thiourea dioxide (TDO), a stable sulfur donor, enables ring transformation of hydantoins into dithiones. This method adapts strategies from triazolinone synthesis.
Procedure :
-
Substrate Activation : 5-Isopropylimidazolidine-2,4-dione (1 equiv) is treated with TDO (3 equiv) in DMF at 120°C.
-
Ring Reclosing : The reaction is stirred for 12 hours, during which TDO replaces carbonyl oxygens with sulfur.
-
Workup : The mixture is poured into ice water, and the product is extracted with dichloromethane.
Key Parameters :
-
Yield : 50–55%.
-
Catalyst : No additional catalyst required.
Mechanistic Insight :
TDO acts as a dual sulfur donor and reducing agent, preventing over-oxidation of thiol groups.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 70–75 | >90 | Chirality retention | Requires expensive catalysts |
| Lawesson’s Thionation | 60–65 | 85–90 | Direct conversion | Toxic byproducts |
| One-Pot CS₂ Route | 55–60 | 80–85 | Cost-effective | Moderate yields |
| TDO-Mediated Reclosing | 50–55 | 75–80 | No catalyst needed | Long reaction time |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Isopropylimidazolidine-2,4-dithione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-keto or α-halo carbonyl precursors. For example, analogous imidazolidine-dione derivatives (e.g., 5-substituted thiazolidine-2,4-diones) are synthesized using Et3N/DMF-H2O solvent systems under reflux conditions . Key factors affecting yield include temperature control (60–80°C), stoichiometric ratios of reactants (1:1 to 1:1.2), and reaction time (2–4 hours). Purification via recrystallization from DMF-ethanol mixtures is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imidazolidine ring structure and substituent positions. For instance, the isopropyl group’s methyl protons typically appear as a doublet at δ 1.2–1.4 ppm in ¹H NMR. Fourier-Transform Infrared (FT-IR) spectroscopy identifies thione (C=S) stretches near 1200–1250 cm⁻¹. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 142.16 (matching the molecular weight) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–10) at 25°C. High-performance liquid chromatography (HPLC) with a C18 column can monitor degradation products. The compound is most stable under mildly acidic conditions (pH 5–6), with <5% degradation over 24 hours. Alkaline conditions (pH >8) promote hydrolysis of the thione groups, forming sulfonic acid derivatives .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ a factorial design (e.g., 2<sup>k</sup> design) to evaluate variables such as solvent polarity, temperature, and catalyst concentration. For example, a 2³ factorial design can identify interactions between DMF/water ratios (60:40 vs. 80:20), temperatures (70°C vs. 90°C), and catalyst loadings (5 mol% vs. 10 mol%). Response surface methodology (RSM) further refines optimal conditions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying nucleophilic sites at the sulfur atoms (thione groups). Molecular dynamics simulations in solvents like DMSO or water predict solvation effects on reaction kinetics. Software tools like Gaussian or ORCA are recommended for these analyses .
Q. What statistical approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Meta-analysis of published datasets using Cohen’s d or Hedges’ g quantifies effect sizes across studies. For inconsistent IC50 values in enzyme inhibition assays, assess variability sources (e.g., assay protocols, cell lines) via ANOVA. Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .
Q. Which advanced separation techniques improve the purification of this compound from complex reaction mixtures?
- Methodological Answer : High-speed countercurrent chromatography (HSCCC) with a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) achieves >99% purity. Alternatively, preparative HPLC with a phenyl-hexyl stationary phase and gradient elution (acetonitrile/water + 0.1% TFA) resolves closely related imidazolidine byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
